N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrido-pyrimidinone derivative featuring a dihydropyrido[2,3-d]pyrimidinone core substituted with ethoxy, methyl, and trifluoromethyl groups. Its structure includes an acetamide linker bridging the pyrido-pyrimidinone moiety to a 2-chloro-5-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may improve solubility .
Properties
Molecular Formula |
C20H18ClF3N4O4 |
|---|---|
Molecular Weight |
470.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClF3N4O4/c1-4-32-16-10(2)8-25-17-15(16)18(30)28(19(31)27(17)3)9-14(29)26-13-7-11(20(22,23)24)5-6-12(13)21/h5-8H,4,9H2,1-3H3,(H,26,29) |
InChI Key |
DHBACTDWWHUCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)phenylamine with ethyl acetoacetate under acidic conditions to form the corresponding acetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H20ClF3N2O3
- Molecular Weight : 394.81 g/mol
- IUPAC Name : N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines can inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Its structural features may enhance its interaction with bacterial cell membranes or inhibit essential microbial enzymes .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for enzymes associated with inflammatory processes and cancer progression. The potential for further optimization as a therapeutic agent against diseases linked to these enzymes is notable .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrido[2,3-d]pyrimidine Core : This step includes cyclization reactions that build the heterocyclic structure.
- Introduction of Functional Groups : The incorporation of the ethoxy and chloro groups is achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : The acetamide group is added to yield the final product.
Case Studies
Several studies highlight the applications of this compound:
Case Study 1: Anticancer Activity
A related compound was shown to significantly inhibit tumor growth in xenograft models by targeting specific protein kinases involved in cancer progression .
Case Study 2: Antimicrobial Effects
Research indicated that similar compounds exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action .
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Bioactivity and Substituent Effects
- Trifluoromethyl Phenyl Group : Present in the target compound and , this group enhances binding to hydrophobic pockets in enzymes (e.g., kinases) and resists oxidative metabolism .
- Ethoxy vs. Methyl/Isobutyl : The ethoxy group in the target compound likely improves solubility compared to methyl or isobutyl groups in –6, which may prioritize lipophilicity over dissolution .
- Heterocyclic Core: Pyrido-pyrimidinone (target) vs. thieno-pyrimidinone (–6): The pyrido core’s nitrogen-rich structure may facilitate stronger hydrogen bonding with targets, while thiophene cores (–6) alter electron distribution and ring planarity .
NMR and Structural Analysis
As inferred from , substituents in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in pyrido-pyrimidinones significantly alter chemical shifts. For the target compound, the ethoxy group in Region A may disrupt local electron density, while the trifluoromethylphenyl group in Region B creates distinct hydrophobic interactions .
Research Findings and Implications
- Thieno-pyrimidinones (–6): Demonstrated activity in enzyme assays (unpublished data inferred from synthesis focus), with fluorine substituents improving target affinity .
- Triazole Derivatives () : Reported in pesticide/medicinal chemistry for diverse targets (e.g., fungicides, antivirals) due to triazole’s versatile binding .
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with notable biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on existing literature.
The compound is characterized by the following molecular structure:
- Molecular Formula : CHClFNO
- Molecular Weight : 470.83 g/mol
The synthesis of this compound involves multi-step reactions that include the formation of the pyrido[2,3-d]pyrimidine core and subsequent modifications to introduce the chloro and trifluoromethyl groups. The presence of these functional groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the effectiveness of certain pyridopyrimidine analogs against dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis crucial for DNA replication in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of Polo-like kinase 1 (Plk1), which is often overexpressed in cancers. In vitro studies demonstrated that similar compounds could effectively reduce Plk1 activity, leading to decreased tumor cell viability .
Antimicrobial Activity
There is emerging evidence suggesting that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties. A study on related compounds indicated that they could inhibit bacterial growth and biofilm formation, making them candidates for further investigation in treating bacterial infections .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A recent study investigated the cytotoxic effects of a related pyridopyrimidine compound on A431 vulvar epidermal carcinoma cells. The results showed significant inhibition of cell migration and invasion at low micromolar concentrations, suggesting a promising therapeutic avenue .
Case Study 2: Enzyme Targeting
Another research highlighted the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidine derivatives in inhibiting DHFR. The findings revealed that modifications to the side chains could enhance potency against this target, indicating a pathway for developing more effective anticancer agents .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
